molecular formula C12H10F3NO2 B13775182 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde CAS No. 935534-30-8

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde

Cat. No.: B13775182
CAS No.: 935534-30-8
M. Wt: 257.21 g/mol
InChI Key: WPXQDGOIBZXVAE-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde is a chemical compound that features a trifluoroacetyl group attached to a tetrahydroisoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde typically involves the trifluoroacetylation of a suitable precursor. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with trifluoroacetic anhydride in the presence of a catalyst such as zinc chloride or aluminum trichloride . The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoroacetyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the continuous preparation method of trifluoroacetyl fluoride, a key intermediate, involves gas-phase reactions with high-activity catalysts . This approach minimizes waste and allows for the scalable production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid.

    Reduction: 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to proteins by increasing lipophilicity and stabilizing interactions with hydrophobic pockets . This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde is unique due to its tetrahydroisoquinoline core, which imparts distinct structural and electronic properties. This makes it a valuable scaffold for the development of novel compounds with diverse biological activities.

Properties

CAS No.

935534-30-8

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-7-carbaldehyde

InChI

InChI=1S/C12H10F3NO2/c13-12(14,15)11(18)16-4-3-9-2-1-8(7-17)5-10(9)6-16/h1-2,5,7H,3-4,6H2

InChI Key

WPXQDGOIBZXVAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)C=O)C(=O)C(F)(F)F

Origin of Product

United States

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